Cas no 2060031-52-7 (1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl-4,4-dimethylcyclohexan-1-ol)

1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl-4,4-dimethylcyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- CID 125453826
- Cyclohexanol, 1-[[3-(1,1-dimethylethyl)-1,2,4-oxadiazol-5-yl]methyl]-4,4-dimethyl-
- 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl-4,4-dimethylcyclohexan-1-ol
-
- MDL: MFCD30498355
- インチ: 1S/C15H26N2O2/c1-13(2,3)12-16-11(19-17-12)10-15(18)8-6-14(4,5)7-9-15/h18H,6-10H2,1-5H3
- InChIKey: NSOVPDAJUHALGP-UHFFFAOYSA-N
- ほほえんだ: C1(CC2ON=C(C(C)(C)C)N=2)(O)CCC(C)(C)CC1
じっけんとくせい
- 密度みつど: 1.046±0.06 g/cm3(Predicted)
- ふってん: 376.7±34.0 °C(Predicted)
- 酸性度係数(pKa): 14.25±0.40(Predicted)
1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl-4,4-dimethylcyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-336469-10.0g |
1-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol |
2060031-52-7 | 10.0g |
$5774.0 | 2023-02-23 | ||
Enamine | EN300-336469-0.25g |
1-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol |
2060031-52-7 | 0.25g |
$1235.0 | 2023-09-03 | ||
Enamine | EN300-336469-5.0g |
1-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol |
2060031-52-7 | 5.0g |
$3894.0 | 2023-02-23 | ||
Enamine | EN300-336469-1g |
1-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol |
2060031-52-7 | 1g |
$1343.0 | 2023-09-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01044015-1g |
1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol |
2060031-52-7 | 95% | 1g |
¥6657.0 | 2023-03-11 | |
Enamine | EN300-336469-1.0g |
1-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol |
2060031-52-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-336469-2.5g |
1-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol |
2060031-52-7 | 2.5g |
$2631.0 | 2023-09-03 | ||
Enamine | EN300-336469-0.1g |
1-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol |
2060031-52-7 | 0.1g |
$1183.0 | 2023-09-03 | ||
Enamine | EN300-336469-10g |
1-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol |
2060031-52-7 | 10g |
$5774.0 | 2023-09-03 | ||
Enamine | EN300-336469-5g |
1-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol |
2060031-52-7 | 5g |
$3894.0 | 2023-09-03 |
1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl-4,4-dimethylcyclohexan-1-ol 関連文献
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl-4,4-dimethylcyclohexan-1-olに関する追加情報
Research Brief on 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl-4,4-dimethylcyclohexan-1-ol (CAS: 2060031-52-7)
In recent years, the compound 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl-4,4-dimethylcyclohexan-1-ol (CAS: 2060031-52-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxadiazole and cyclohexanol structural motifs, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings and developments related to this compound, providing a comprehensive overview of its current status in scientific research.
The primary focus of recent studies has been on elucidating the pharmacological properties and mechanisms of action of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl-4,4-dimethylcyclohexan-1-ol. Researchers have employed advanced computational modeling and in vitro assays to investigate its binding affinity and selectivity toward specific biological targets. Preliminary results suggest that this compound exhibits notable activity in modulating key signaling pathways, particularly those involved in inflammatory and neurodegenerative diseases.
One of the most significant breakthroughs in this area is the identification of the compound's potential as a selective inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These findings are particularly relevant for the development of novel anti-inflammatory and neuroprotective agents. Furthermore, structural-activity relationship (SAR) studies have provided insights into optimizing the compound's efficacy and reducing off-target effects, paving the way for the design of more potent derivatives.
In addition to its therapeutic potential, recent research has also explored the synthetic pathways and scalability of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl-4,4-dimethylcyclohexan-1-ol. Innovative synthetic methodologies, including catalytic asymmetric synthesis and green chemistry approaches, have been developed to enhance the yield and purity of the compound. These advancements are critical for ensuring its viability in large-scale pharmaceutical production.
Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and accelerate the compound's progression toward clinical trials.
In conclusion, 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl-4,4-dimethylcyclohexan-1-ol represents a compelling candidate for future drug development. Its unique chemical structure and promising pharmacological profile position it as a valuable asset in the quest for innovative therapeutics. Continued research and investment in this area are expected to yield significant advancements in the treatment of various diseases, ultimately benefiting patients worldwide.
2060031-52-7 (1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl-4,4-dimethylcyclohexan-1-ol) 関連製品
- 2680883-28-5(Benzyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate)
- 905668-09-9(N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide)
- 1404364-79-9(3-(dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid)
- 1514053-88-3(3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole)
- 115909-59-6(6-oxo-2-Piperidineacetic acid methyl ester)
- 2007920-50-3(tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate)
- 1849596-76-4(1-Amino-4-methoxyheptan-3-ol)
- 78522-97-1(1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene)
- 1240574-51-9(2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione)
- 1390624-20-0(6-(4-fluorophenyl)pyridine-2-carboxylic acid methyl ester)


